molecular formula C12H18BrClN2 B232548 2,4-di-t-butyl-5-bromo-6-chloropyrimidine

2,4-di-t-butyl-5-bromo-6-chloropyrimidine

Cat. No.: B232548
M. Wt: 305.64 g/mol
InChI Key: WDZHJPQKOYLYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-di-t-butyl-5-bromo-6-chloropyrimidine is a halogenated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Properties

IUPAC Name

5-bromo-2,4-ditert-butyl-6-chloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrClN2/c1-11(2,3)8-7(13)9(14)16-10(15-8)12(4,5)6/h1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZHJPQKOYLYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=NC(=N1)C(C)(C)C)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-di-t-butyl-5-bromo-6-chloropyrimidine typically involves halogenation reactions. One common method is the halogenation of 2,4-di-t-butylpyrimidine using bromine and chlorine under controlled conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane, with the addition of a halogenating agent like N-bromosuccinimide (NBS) for bromination and thionyl chloride for chlorination .

Chemical Reactions Analysis

2,4-di-t-butyl-5-bromo-6-chloropyrimidine can undergo various chemical reactions, including:

Scientific Research Applications

2,4-di-t-butyl-5-bromo-6-chloropyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-di-t-butyl-5-bromo-6-chloropyrimidine depends on its specific application. In medicinal chemistry, it may act as a modulator of GABA B receptors, influencing neurotransmission in the central nervous system. The exact molecular targets and pathways involved can vary based on the specific derivative or compound synthesized from it .

Comparison with Similar Compounds

2,4-di-t-butyl-5-bromo-6-chloropyrimidine can be compared with other halogenated pyrimidines, such as:

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